Cas no 7515-24-4 (2-Propynoic acid, 3-(3-methoxyphenyl)-, methyl ester)

2-Propynoic acid, 3-(3-methoxyphenyl)-, methyl ester is a specialized organic compound featuring a propynoate ester structure with a 3-methoxyphenyl substituent. This compound is of interest in synthetic chemistry due to its reactive alkyne and ester functional groups, which make it a versatile intermediate for further modifications, such as click chemistry or cross-coupling reactions. The methoxy group enhances its solubility in organic solvents, facilitating its use in various reaction conditions. Its structural features suggest potential utility in pharmaceutical or agrochemical research, particularly in the synthesis of bioactive molecules. The compound's stability under standard conditions ensures reliable handling and storage.
2-Propynoic acid, 3-(3-methoxyphenyl)-, methyl ester structure
7515-24-4 structure
Product name:2-Propynoic acid, 3-(3-methoxyphenyl)-, methyl ester
CAS No:7515-24-4
MF:C11H10O3
MW:190.1953
CID:540022
PubChem ID:11665545

2-Propynoic acid, 3-(3-methoxyphenyl)-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-Propynoic acid, 3-(3-methoxyphenyl)-, methyl ester
    • methyl 3-(3-methoxyphenyl)prop-2-ynoate
    • DTXSID80470247
    • EN300-743609
    • AKOS013859687
    • 7515-24-4
    • FVVPDJXVBMHTOK-UHFFFAOYSA-N
    • (3-methoxy-phenyl)-propynoic acid methyl ester
    • SCHEMBL4258286
    • (3-methoxy-phenyl)-propynoicacidmethylester
    • Inchi: InChI=1S/C11H10O3/c1-13-10-5-3-4-9(8-10)6-7-11(12)14-2/h3-5,8H,1-2H3
    • InChI Key: FVVPDJXVBMHTOK-UHFFFAOYSA-N
    • SMILES: COC1=CC=CC(=C1)C#CC(=O)OC

Computed Properties

  • Exact Mass: 190.063
  • Monoisotopic Mass: 190.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5Ų
  • XLogP3: 2.3

Experimental Properties

  • PSA: 35.53

2-Propynoic acid, 3-(3-methoxyphenyl)-, methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-743609-0.05g
methyl 3-(3-methoxyphenyl)prop-2-ynoate
7515-24-4 95%
0.05g
$162.0 2024-05-23
Enamine
EN300-743609-5.0g
methyl 3-(3-methoxyphenyl)prop-2-ynoate
7515-24-4 95%
5.0g
$2028.0 2024-05-23
Enamine
EN300-743609-1.0g
methyl 3-(3-methoxyphenyl)prop-2-ynoate
7515-24-4 95%
1.0g
$699.0 2024-05-23
Enamine
EN300-743609-2.5g
methyl 3-(3-methoxyphenyl)prop-2-ynoate
7515-24-4 95%
2.5g
$1370.0 2024-05-23
Enamine
EN300-743609-0.25g
methyl 3-(3-methoxyphenyl)prop-2-ynoate
7515-24-4 95%
0.25g
$347.0 2024-05-23
Enamine
EN300-743609-10.0g
methyl 3-(3-methoxyphenyl)prop-2-ynoate
7515-24-4 95%
10.0g
$3007.0 2024-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1594818-100mg
Methyl 3-(3-methoxyphenyl)propiolate
7515-24-4 98%
100mg
¥10774.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1594818-500mg
Methyl 3-(3-methoxyphenyl)propiolate
7515-24-4 98%
500mg
¥10195.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1594818-1g
Methyl 3-(3-methoxyphenyl)propiolate
7515-24-4 98%
1g
¥12259.00 2024-07-28
Enamine
EN300-743609-0.1g
methyl 3-(3-methoxyphenyl)prop-2-ynoate
7515-24-4 95%
0.1g
$241.0 2024-05-23

2-Propynoic acid, 3-(3-methoxyphenyl)-, methyl ester Related Literature

Additional information on 2-Propynoic acid, 3-(3-methoxyphenyl)-, methyl ester

7515-24-4: 2-Propynoic Acid, 3-(3-Methoxyphenyl)-, Methyl Ester

The compound with CAS No. 7515-24-4, commonly referred to as 2-propynoic acid, 3-(3-methoxyphenyl)-, methyl ester, is a significant organic compound in the field of chemistry and pharmacology. This compound belongs to the class of aromatic esters and has garnered attention due to its unique structural properties and potential applications in drug development.

Structural Insights: The molecule consists of a methyl ester group attached to a propargyl chain, which is further connected to a methoxy-substituted phenyl ring. This structure makes it a versatile compound for various chemical reactions, particularly in the synthesis of bioactive molecules. The presence of the methoxy group on the phenyl ring introduces electronic effects that can influence the compound's reactivity and stability.

Synthesis and Characterization: Recent studies have explored efficient methods for synthesizing this compound using catalytic cross-coupling reactions and esterification techniques. Advanced spectroscopic methods, such as NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared Spectroscopy), have been employed to confirm its structure and purity. These advancements have significantly improved the reproducibility and scalability of its synthesis.

Biological Activity: One of the most promising aspects of this compound is its demonstrated antioxidant activity, which has been validated through assays such as the DPPH (1,1-Diphenyl-2-Picrylhydrazyl) radical scavenging assay. Additionally, preliminary studies suggest potential anti-inflammatory properties, making it a candidate for further exploration in therapeutic applications.

Applications in Drug Development: The compound's structural features make it an ideal candidate for use as an intermediate in the synthesis of more complex molecules with pharmacological relevance. For instance, its ability to undergo click chemistry reactions has opened new avenues for creating bioconjugates with enhanced drug delivery capabilities.

Safety and Toxicity: As with any chemical compound intended for pharmaceutical applications, understanding its safety profile is crucial. Recent toxicological studies have indicated that the compound exhibits low toxicity at therapeutically relevant doses, though further long-term studies are warranted to fully assess its safety profile.

Future Directions: Ongoing research is focused on optimizing the synthesis of this compound to enhance its yield and reduce production costs. Additionally, efforts are being made to explore its potential as a building block in the development of novel drugs targeting specific disease pathways.

In conclusion, 7515-24-4 (2-propynoic acid, 3-(3-methoxyphenyl)-, methyl ester) stands out as a valuable compound with diverse applications in chemistry and pharmacology. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a key player in future drug discovery efforts.

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